molecular formula C7H9NO2S B1373494 2-Thia-7-azaspiro[4.4]nonane-6,8-dione CAS No. 1094231-96-5

2-Thia-7-azaspiro[4.4]nonane-6,8-dione

Cat. No. B1373494
CAS RN: 1094231-96-5
M. Wt: 171.22 g/mol
InChI Key: NSQVQHZPFVQGBJ-UHFFFAOYSA-N
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Description

“2-Thia-7-azaspiro[4.4]nonane-6,8-dione” is a chemical compound with the CAS Number: 1094231-96-5 . It has a molecular weight of 171.22 .


Molecular Structure Analysis

The InChI code for “2-Thia-7-azaspiro[4.4]nonane-6,8-dione” is 1S/C7H9NO2S/c9-5-3-7(6(10)8-5)1-2-11-4-7/h1-4H2,(H,8,9,10) .


Physical And Chemical Properties Analysis

“2-Thia-7-azaspiro[4.4]nonane-6,8-dione” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : A study by Huynh, Nguyen, and Nishino (2017) demonstrated a one-pot synthesis method for 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, a compound structurally similar to 2-Thia-7-azaspiro[4.4]nonane-6,8-dione. This method efficiently produces the compound while keeping the pyrrolidinedione ring intact, contributing to the understanding of the chemical properties of such compounds (Huynh, Nguyen, & Nishino, 2017).

  • Spirosuccinimide Synthesis : The synthesis of spirosuccinimide moieties, like those in 2-Thia-7-azaspiro[4.4]nonane-6,8-dione, has been studied for its potential in drug discovery. For instance, Tanimori, Fukubayashi, and Kirihata (2000) synthesized a spirosuccinimide component of asperparaline A, demonstrating the versatility of these compounds in synthetic chemistry (Tanimori, Fukubayashi, & Kirihata, 2000).

Potential Medicinal Applications

  • Anticonvulsant Properties : Various studies have explored the anticonvulsant properties of derivatives of 2-azaspiro[4.4]nonane-1,3-dione, a compound closely related to 2-Thia-7-azaspiro[4.4]nonane-6,8-dione. Kamiński, Obniska, and colleagues (2008) found that certain derivatives exhibited significant anticonvulsant effects, highlighting the potential medicinal value of these compounds (Kamiński & Obniska, 2008).

  • Anticancer Activity : Research by Flefel et al. (2017) on 1-thia-azaspiro[4.5]decane derivatives, structurally related to 2-Thia-7-azaspiro[4.4]nonane-6,8-dione, showed that some compounds had moderate to high anticancer activities against various cancer cell lines. This suggests that 2-Thia-7-azaspiro derivatives could be explored further for potential anticancer applications (Flefel et al., 2017).

Safety and Hazards

The safety information available indicates that “2-Thia-7-azaspiro[4.4]nonane-6,8-dione” has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-thia-2-azaspiro[4.4]nonane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c9-5-3-7(6(10)8-5)1-2-11-4-7/h1-4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQVQHZPFVQGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC12CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285073
Record name 2-Thia-7-azaspiro[4.4]nonane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thia-7-azaspiro[4.4]nonane-6,8-dione

CAS RN

1094231-96-5
Record name 2-Thia-7-azaspiro[4.4]nonane-6,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094231-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thia-7-azaspiro[4.4]nonane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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